molecular formula C10H16N2O4S B8067910 Biotin-D-Sulfoxide

Biotin-D-Sulfoxide

Cat. No. B8067910
M. Wt: 260.31 g/mol
InChI Key: KCSKCIQYNAOBNQ-OKPRWBIXSA-N
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Description

Biotin-D-Sulfoxide is a natural product found in Aspergillus niger and Trypanosoma brucei with data available.

Scientific Research Applications

  • Bacterial Utilization and Metabolism : Biotin-D-Sulfoxide can be utilized by certain bacteria, such as pseudomonads, as a sole source of carbon, nitrogen, and sulfur. In these bacteria, biotin is produced during the growth on biotin-D-Sulfoxide. The research indicates that reduction of D-Sulfoxide to the thioether precedes the utilization of the sulfur atom in these bacteria (Im, Roth, McCormick, & Wright, 1970).

  • Enzymatic Reduction in E. coli : Studies have shown that E. coli mutants deficient in biotin biosynthesis can use D-biotin-D-sulfoxide to fulfill their growth requirements. The in vitro reduction of D-biotin-D-sulfoxide to biotin in E. coli requires a protein cell-free extract and NADPH (Cleary & Dykhuizen, 1974).

  • Enzymatic Reduction Process : The enzymatic reduction of D-biotin-D-sulfoxide to D-biotin is a complex reaction. Biotin sulfoxides, including D-biotin-D-sulfoxide, are found in various natural sources and are important for organisms as they represent a significant form of biotin that needs to be utilized (del Campillo-Campbell, Dykhuizen, & Cleary, 1979).

  • Genetic Analysis in E. coli : The genes required for the reduction of biotin-D-Sulfoxide to biotin in E. coli have been identified and mapped, highlighting the genetic basis for this metabolic process (Dykhuizen, 1973).

  • Molecular Cloning and Expression : The gene for biotin sulfoxide reductase, which catalyzes the conversion of D-biotin-D-sulfoxide to D-biotin, has been cloned and expressed. This research provides insights into the molecular biology underlying the reduction process (Pollock & Barber, 1995).

  • Biotransformation in Rats : The biotransformation of biotin to bisnorbiotin, involving biotin sulfoxide, has been observed in rats. This study provides insights into the metabolic pathways and catabolism of biotin and its derivatives (Wang, Mock, & Mock, 1997).

properties

IUPAC Name

5-[(3aS,4S,5S,6aR)-2,5-dioxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O4S/c13-8(14)4-2-1-3-7-9-6(5-17(7)16)11-10(15)12-9/h6-7,9H,1-5H2,(H,13,14)(H2,11,12,15)/t6-,7-,9-,17-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCSKCIQYNAOBNQ-OKPRWBIXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(S1=O)CCCCC(=O)O)NC(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2[C@@H]([C@@H]([S@]1=O)CCCCC(=O)O)NC(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Biotin-D-Sulfoxide

CAS RN

10406-89-0
Record name BIOTIN SULFOXIDE, (+)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/71ET0LK93W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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